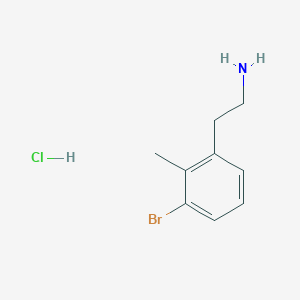

2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride” is a chemical compound with the CAS number 1388074-41-6 . It has a molecular formula of C9H12BrN and a molecular weight of 214.1 .

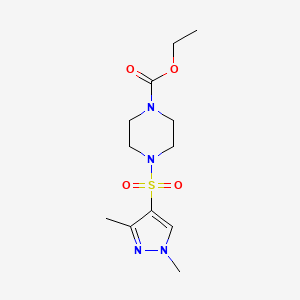

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a methyl group at the 3rd and 2nd positions respectively. Attached to the benzene ring is an ethanamine group .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 284.0±25.0 °C and a predicted density of 1.351±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 9.84±0.10 .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

- Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites, suggesting multiple metabolic pathways. This research is relevant for understanding the metabolism of structurally similar compounds like 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Kanamori et al., 2002).

Synthesis and Characterization

- Bach and Bridges (1982) focused on the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, a compound related to the one . Their method achieved high purity and yield, which could be relevant for synthesizing and studying 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Bach & Bridges, 1982).

Ligand Synthesis and Complex Formation

- Canary et al. (1998) explored the synthesis of ligands structurally similar to 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride, leading to the formation of chiral complexes with metals. This research highlights potential applications in creating complexes for various scientific purposes (Canary et al., 1998).

Biocidal Applications

- Walter and Cooke (1997) discussed the use of 2-(Decylthio)ethanamine hydrochloride as a multifunctional biocide. Although the compound is different, the research provides insights into the potential use of similar compounds, like 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride, in biocidal applications (Walter & Cooke, 1997).

Applications in Catalysis

- Bhattacharjee et al. (2017) explored the catalytic activity of copper(II) complexes with different Schiff-base ligands, including structures related to 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride. This research suggests potential catalytic applications for the compound (Bhattacharjee et al., 2017).

Chemical Synthesis Routes

- Dean, Varma, and Varma (1982) described the use of ethanamines in the synthesis of chromanones, which may provide insights into the synthetic applications of 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Dean, Varma, & Varma, 1982).

Palladium Chemistry

- Markies et al. (1994) investigated the selectivity in reductive elimination from palladium(IV) complexes, which can be insightful for understanding reactions involving 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride in the context of palladium chemistry (Markies et al., 1994).

Eigenschaften

IUPAC Name |

2-(3-bromo-2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMKIOWEWYERQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2744956.png)

![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)

![1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-3-(4-fluorophenyl)azepane](/img/structure/B2744963.png)

![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)

![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)

![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2744969.png)

![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)